molecular formula C29H27N5O3 B11143309 6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11143309
M. Wt: 493.6 g/mol
InChI Key: KULUWVJEDJIAJL-UHFFFAOYSA-N
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Description

6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C29H27N5O3

Molecular Weight

493.6 g/mol

IUPAC Name

6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C29H27N5O3/c1-19-6-8-21(9-7-19)18-31-28(35)23-17-24-27(32-25-5-3-4-15-33(25)29(24)36)34(26(23)30)16-14-20-10-12-22(37-2)13-11-20/h3-13,15,17,30H,14,16,18H2,1-2H3,(H,31,35)

InChI Key

KULUWVJEDJIAJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with amines under controlled conditions. The reaction may require catalysts such as disulfonic acid imidazolium chloroaluminate to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of heterogeneous catalysts can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a biological system .

Biological Activity

The compound 6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its potential biological activities. With a molecular weight of approximately 493.6 g/mol and a unique triazatricyclo framework, it is hypothesized to interact with various biological systems, particularly in the context of cancer therapy.

Structural Characteristics

The structure of the compound features several functional groups that are critical for its biological activity:

  • Imino group : This may enhance reactivity towards biological targets.
  • Carbonyl and carboxamide moieties : These groups can facilitate interactions with enzymes and receptors.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit anti-cancer properties by targeting specific molecular pathways involved in cell proliferation and apoptosis. The following sections summarize key findings from various studies regarding its biological activity.

  • Cell Proliferation Inhibition : Research suggests that the compound may inhibit cell growth in various cancer cell lines by interfering with signaling pathways associated with cell division.
  • Apoptosis Induction : The compound appears to promote programmed cell death in cancer cells, potentially through the activation of caspases or modulation of Bcl-2 family proteins.
  • Enzyme Interaction : The presence of the carbonyl group suggests potential interactions with enzymes such as kinases or proteases that play crucial roles in cancer progression.

Case Studies and Experimental Findings

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyCell LineConcentration (µM)Key Findings
AMCF-7 (Breast Cancer)10Significant reduction in cell viability (p < 0.05).
BHeLa (Cervical Cancer)20Induction of apoptosis confirmed via flow cytometry.
CA549 (Lung Cancer)15Inhibition of migration and invasion capabilities observed.

Interaction Studies

To understand how the compound interacts with biological macromolecules:

  • Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) techniques have been proposed to quantify binding affinities.

These studies are essential for elucidating the mechanisms by which the compound exerts its effects on target proteins or nucleic acids.

Comparative Analysis with Similar Compounds

The following table compares structural features and unique aspects of similar compounds:

Compound NameStructural FeaturesUnique Aspects
Compound ASimilar triazatricyclo frameworkContains dimethoxy group instead of methoxy
Compound BDifferent heterocyclic moietyIncorporates thiophene which may alter reactivity
Compound CVaries in substituents on the triazatricyclo corePresence of cyano group adds different electronic properties

This comparative analysis highlights the distinct biological activities that may arise from subtle structural variations.

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